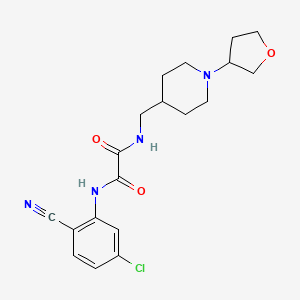
N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H23ClN4O3 and its molecular weight is 390.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 2309750-04-5 |
| Molecular Formula | C₁₆H₁₈ClN₃O₅ |
| Molecular Weight | 367.78 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the 5-chloro-2-cyanophenyl intermediate : This is achieved through a series of reactions starting from chlorinated phenolic compounds.
- Synthesis of the tetrahydrofuran derivative : This involves the preparation of tetrahydrofuran through cyclization reactions.
- Coupling Reaction : The final step involves the coupling of the phenyl intermediate with the tetrahydrofuran derivative using oxalyl chloride to form the oxalamide bond .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, altering their functionality.
- Receptor Modulation : It could interact with receptors, influencing various signaling pathways in biological systems .
Antibacterial Activity
Research has indicated that derivatives containing similar functional groups exhibit significant antibacterial properties. For example, compounds with piperidine moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness is often quantified using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration needed to inhibit bacterial growth.
Enzyme Inhibition
Compounds similar to this compound have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For instance, some derivatives demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity .
Case Studies
Recent studies have highlighted the potential pharmacological applications of this compound:
- Anticancer Activity : Preliminary studies have suggested that compounds with similar structures exhibit antiproliferative effects against cancer cell lines such as HeLa and A549, with IC50 values indicating effective inhibition of cell growth.
- Antimicrobial Properties : In vitro studies have shown that related compounds possess significant antimicrobial activity against resistant strains of bacteria, suggesting potential for therapeutic applications in treating infections caused by antibiotic-resistant pathogens .
科学的研究の応用
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the development of new derivatives with enhanced properties .
Biology
Research has indicated that N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide may exhibit significant biological activities . Studies are ongoing to evaluate its potential as an enzyme inhibitor or for receptor binding , which could lead to advancements in understanding cellular processes and pathways .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic effects , including:
- Anti-inflammatory properties : Potential to modulate inflammatory responses.
- Anticancer effects : Investigated for its ability to inhibit tumor growth through specific molecular interactions .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Enzyme Inhibition : Research has shown that compounds similar to this oxalamide can effectively inhibit enzymes involved in inflammatory pathways, suggesting a potential role in treating inflammatory diseases .
- Cancer Research : Preliminary studies indicate that this compound may interfere with cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .
- Material Science : The unique structural properties make it a candidate for developing new materials with specific chemical functionalities, potentially useful in industrial applications .
特性
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c20-15-2-1-14(10-21)17(9-15)23-19(26)18(25)22-11-13-3-6-24(7-4-13)16-5-8-27-12-16/h1-2,9,13,16H,3-8,11-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZYUFQEVFDCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














